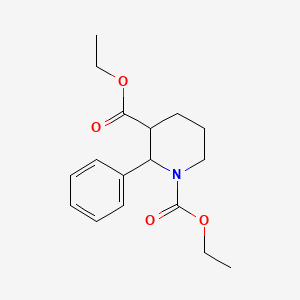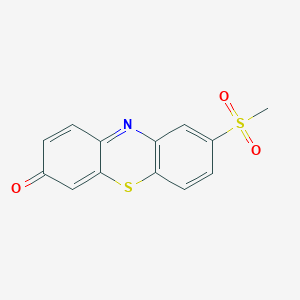
Phenyl (2-bromoethyl)ethylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl (2-bromoethyl)ethylphosphinate is an organophosphorus compound with the molecular formula C₁₀H₁₄BrO₂P. It is characterized by the presence of a phenyl group, a bromoethyl group, and an ethylphosphinate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl (2-bromoethyl)ethylphosphinate can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with 2-bromoethanol under acidic conditions. The reaction typically proceeds as follows:
Reactants: Phenylphosphinic acid and 2-bromoethanol.
Conditions: Acidic medium, often using hydrochloric acid as a catalyst.
Procedure: The reactants are mixed and heated to facilitate the esterification reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl (2-bromoethyl)ethylphosphinate undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The phosphinate moiety can undergo oxidation to form phosphonates or reduction to form phosphines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phenylphosphinic acid and 2-bromoethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products
Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation: Phosphonates are the primary products.
Reduction: Phosphines are formed.
Hydrolysis: Phenylphosphinic acid and 2-bromoethanol are produced.
Applications De Recherche Scientifique
Phenyl (2-bromoethyl)ethylphosphinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.
Industry: It is used in the production of flame retardants and plasticizers due to its phosphorus content.
Mécanisme D'action
The mechanism of action of phenyl (2-bromoethyl)ethylphosphinate involves its interaction with molecular targets through its reactive bromoethyl and phosphinate groups. The bromoethyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The phosphinate moiety can mimic phosphate groups, allowing the compound to interfere with phosphate-dependent biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylphosphinic Acid: Lacks the bromoethyl group, making it less reactive in nucleophilic substitution reactions.
2-Bromoethylphosphonic Acid: Contains a phosphonic acid group instead of a phosphinate group, leading to different reactivity and applications.
Ethylphosphonic Acid: Similar structure but without the phenyl group, resulting in different chemical properties.
Uniqueness
Phenyl (2-bromoethyl)ethylphosphinate is unique due to the combination of its phenyl, bromoethyl, and phosphinate groups
Propriétés
Numéro CAS |
56542-07-5 |
|---|---|
Formule moléculaire |
C10H14BrO2P |
Poids moléculaire |
277.09 g/mol |
Nom IUPAC |
[2-bromoethyl(ethyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C10H14BrO2P/c1-2-14(12,9-8-11)13-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Clé InChI |
KUGRUEPMZAZRBJ-UHFFFAOYSA-N |
SMILES canonique |
CCP(=O)(CCBr)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


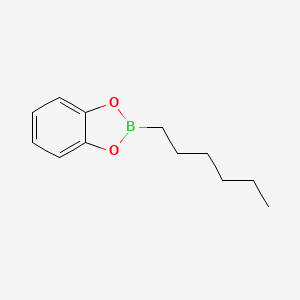
![Piperidine, 1-[[(4-bromophenyl)imino]phenylmethyl]-](/img/structure/B14631617.png)
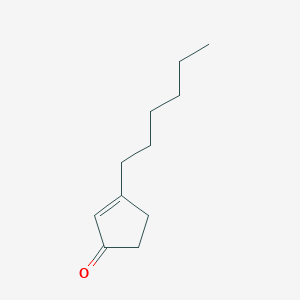
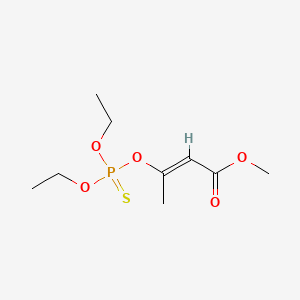
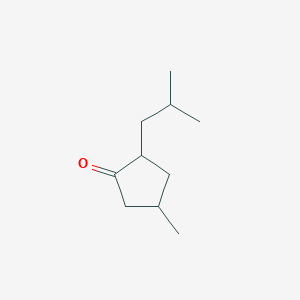
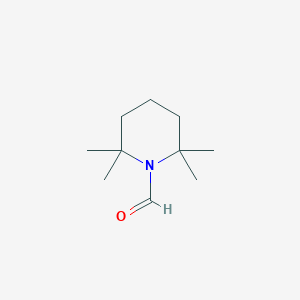

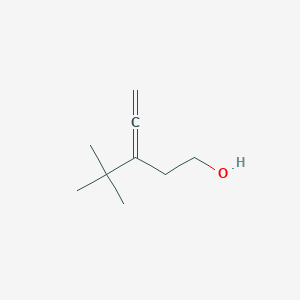
![3,6-Bis(methylsulfanyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14631654.png)


![Dispiro[5.0.5~7~.2~6~]tetradecan-13-one](/img/structure/B14631678.png)
